1-Propanol, 3-(dipropylamino)-

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions including acylation, ureidoethylation, and amino substitution, demonstrating complex methodologies for deriving substances with similar backbones or functionalities. For instance, Smith Lh (1977) and T. Bhaskar et al. (2023) describe the synthesis of beta-adrenergic blocking agents and amino-diphenylamino propane diols, respectively, highlighting methods that could be adapted for synthesizing 1-Propanol, 3-(dipropylamino)- derivatives (Smith Lh, 1977) (T. Bhaskar et al., 2023).

Molecular Structure Analysis

Structural characterization techniques such as NMR and IR spectroscopy are crucial for confirming the molecular structure of synthesized compounds. For example, the structural characterization of 2-amino-2` (diphenylamino)-propane-1,3-diol by Bhaskar et al. demonstrates the application of these techniques in elucidating compound structures, which is pertinent to understanding the molecular structure of 1-Propanol, 3-(dipropylamino)- (T. Bhaskar et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 1-Propanol, 3-(dipropylamino)-, and its derivatives can be complex, involving various reaction mechanisms such as neophyl rearrangement. For example, the study by C. Pan et al. (2017) on the 1,2-alkylarylation of allylic alcohols presents a relevant reaction mechanism that could apply to compounds with similar functional groups (C. Pan et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including density, viscosity, and thermodynamic properties, are essential for their application in various domains. Studies like those by G. Dubey and L. Dhingra (2020) on binary liquid mixtures provide insights into the thermophysical properties that can be related to the physical properties of 1-Propanol, 3-(dipropylamino)- (G. Dubey & L. Dhingra, 2020).

Chemical Properties Analysis

The chemical properties of 1-Propanol, 3-(dipropylamino)-, including reactivity and stability, can be inferred from studies on related compounds. For instance, the work on 3-(Diphenylphosphino)propanoic acid by Yashuai Liu et al. (2014) sheds light on the ligand efficiency and reactivity in catalyzed C-N coupling reactions, which are relevant for understanding the chemical properties of 1-Propanol, 3-(dipropylamino)- (Yashuai Liu et al., 2014).

科学研究应用

Biochemical Production of Propanol : Microbial production of propanol, including n-propanol and isopropanol, is an area of interest due to their value as biofuels and precursors for chemical synthesis. Advancements in synthetic propanol-producing pathways, host organisms, and fermentation processes have been noted. However, achieving yields and productivities competitive with chemical synthesis remains a challenge, needing improvements in biosynthetic pathways, microorganisms' propanol tolerance, and efficient utilization of low-cost feedstocks (Walther & François, 2016).

Downstream Processing of Biologically Produced Diols : The recovery and purification of biologically produced diols, such as 1,3-propanediol, are crucial due to their wide range of applications. However, these processes contribute significantly to the production cost. Various methods like evaporation, distillation, and membrane filtration have been explored, but no single method has proven to be simple and efficient. Further improvements in yield, purity, and energy consumption are required (Zhi-Long Xiu & Zeng, 2008).

Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol : The conversion of glycerol to 1,3-propanediol (1,3-PDO) via hydrogenolysis is an environmentally friendly process. The study reviews the influence of various catalysts on the activity and selectivity of the reaction. Parameters like temperature, glycerol concentration, and reactor type must be optimized to decrease operating costs (Alisson Dias da Silva Ruy et al., 2020).

Thermodynamic Properties of Propanol as Oxygenate Additives to Biofuels : Higher alcohols like propanol and butanol are considered for use in biofuels due to their ability to enhance the octane number and reduce pollutant emissions. Understanding the thermodynamic and transport properties of these alcohols is essential for their integration into existing fuel infrastructure. The review discusses the properties of mixtures of butanol and propanol with hydrocarbons, focusing on density, vapour-liquid equilibrium, and heat capacity (Montero et al., 2017).

Use of Higher Alcohol Biofuels in Diesel Engines : Higher alcohols, including propanol, have garnered attention as potential biofuels due to modern fermentation processes. They have been shown to reduce carcinogenic particulate emissions prevalent in diesel engines. However, the brake specific fuel consumption may increase due to the lower energy content of alcohols. Further research is needed to optimize blend-fuel characteristics and ensure engine durability with these fuels (Kumar & Saravanan, 2016).

安全和危害

“1-Propanol, 3-(dipropylamino)-” is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

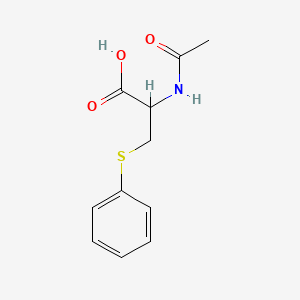

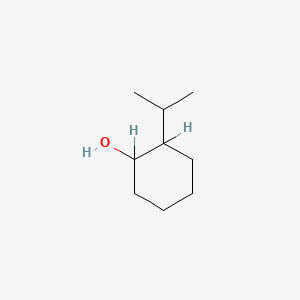

3-(dipropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-6-10(7-4-2)8-5-9-11/h11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQPWDRWEZEOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187612 | |

| Record name | 1-Propanol, 3-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol, 3-(dipropylamino)- | |

CAS RN |

34003-67-3 | |

| Record name | 3-(Dipropylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34003-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-(dipropylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034003673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)